3-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
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Overview
Description
3-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and subsequent methylation.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine with an appropriate diketone.
Coupling Reactions: The final compound is formed by coupling the benzothiazole and pyrazole derivatives with the benzamide core using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products
Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- 1,3-benzothiazol-2-yl 2-[5-(4-chlorophenyl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide
Uniqueness
3-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-ethylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-3-29-18-7-4-6-16(14-18)21(27)26(13-12-25-11-5-10-23-25)22-24-19-9-8-17(28-2)15-20(19)30-22/h4-11,14-15H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQCYCYPDCDQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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